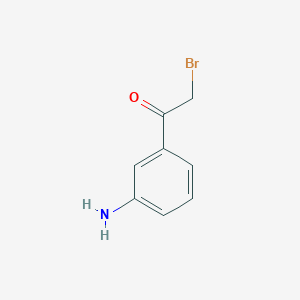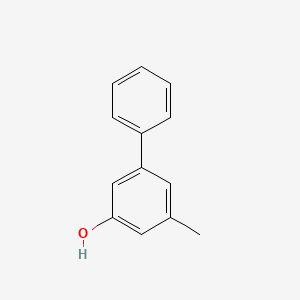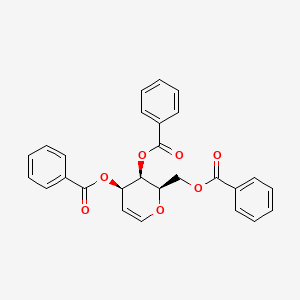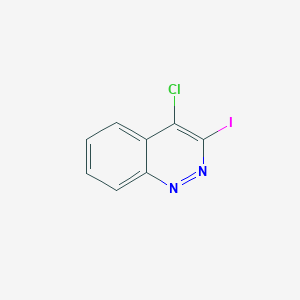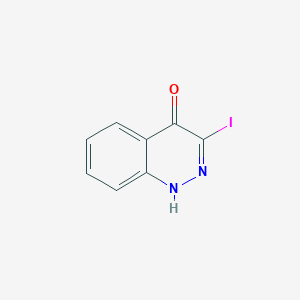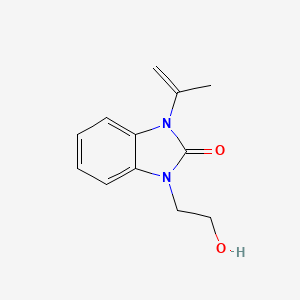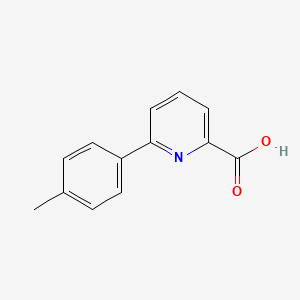
6-(p-Tolyl)picolinsäure
Übersicht
Beschreibung
6-(4-Methylphenyl)pyridine-2-carboxylic acid, or 6-MPCA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural products. 6-MPCA has a wide range of uses in synthesis, biochemical and physiological studies, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Herbizide Anwendungen
“6-(p-Tolyl)picolinsäure” und ihre Derivate wurden umfassend auf ihre herbiziden Eigenschaften untersucht .
Synthetische Auxin-Herbizide: Picolinsäure und Picolinatverbindungen sind eine bemerkenswerte Klasse von synthetischen Auxin-Herbiziden . In den letzten Jahren wurden zwei neue Picolinatverbindungen, Halauxifen-methyl (Arylex TM Wirkstoff) und Florpyrauxifen-benzyl (Rinskor TM Wirkstoff), als neuartige Herbizide auf den Markt gebracht .
Entdeckung einer starken herbiziden Aktivität: 33 4-Amino-3,5-Dichlor-6- (5-Aryl-substituierte-1-Pytazolyl)-2-picolinsäureverbindungen wurden für die Entdeckung von Verbindungen mit starker herbizider Aktivität konzipiert und synthetisiert . Die Verbindungen wurden auf ihre inhibitorische Aktivität gegen das Wachstum von Arabidopsis thaliana Wurzeln getestet .
Molekular-Docking-Analysen: Molekular-Docking-Analysen zeigten, dass Verbindung V-7 intensiver mit dem Rezeptor Auxin-Signal-F-Box-Protein 5 (AFB5) andockte als Picloram .
Nachlaufende herbizide Aktivität: Herbizidtests der neuen Verbindungen ergaben, dass Verbindung V-8 bei einer Dosierung von 300 gha −1 eine bessere nachlaufende herbizide Aktivität als Picloram zeigte, und sie war bei dieser Dosierung auch für Mais, Weizen und Sorghum sicher .
Wirkmechanismus
Target of Action
The primary target of 6-(p-Tolyl)picolinic acid, also known as 6-(4-METHYLPHENYL)-2-PYRIDINECARBOXYLIC ACID or 6-(4-Methylphenyl)pyridine-2-carboxylic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(p-Tolyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other processes .
Biochemical Pathways
The compound affects the zinc transport pathway . By binding to ZFPs, it disrupts the normal functioning of this pathway, leading to downstream effects such as the inhibition of viral replication and packaging . It has also been shown to inhibit membrane fusion events during viral entry .
Pharmacokinetics
It is known that the compound is a pyridine carboxylate metabolite of tryptophan . More research would be needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The action of 6-(p-Tolyl)picolinic acid results in anti-viral effects . It has been shown to be effective against several enveloped viruses, including SARS-CoV-2 and influenza A virus . The compound’s action primarily inhibits membrane fusion events during viral entry .
Action Environment
It’s worth noting that the compound’s effectiveness can be influenced by the presence of other molecules, such as interferon gamma, with which it sometimes works in conjunction to affect immune responses .
Biochemische Analyse
Biochemical Properties
6-(4-Methylphenyl)pyridine-2-carboxylic acid plays a key role in zinc transport . As a therapeutic agent, it works by binding to zinc finger proteins (ZFPs), changing their structures, and disrupting zinc binding, thereby inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .
Cellular Effects
This compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Molecular Mechanism
The molecule exerts its effects at the molecular level by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction with ZFPs affects viral replication and packaging as well as normal cell homeostatic functions .
Metabolic Pathways
6-(4-Methylphenyl)pyridine-2-carboxylic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
Eigenschaften
IUPAC Name |
6-(4-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXUERZPCHAIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509788 | |
| Record name | 6-(4-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86696-72-2 | |
| Record name | 6-(4-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3'-Nitro-[1,1'-biphenyl]-4-ol](/img/structure/B1610577.png)
